molecular formula C16H18N4O4 B14207285 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- CAS No. 831203-80-6

2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-

Cat. No.: B14207285
CAS No.: 831203-80-6
M. Wt: 330.34 g/mol
InChI Key: YMZPVCCKNHQHRZ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a piperazine moiety

Preparation Methods

The synthesis of 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the nitro group. One common synthetic route involves the nitration of a furan derivative followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways and processes within cells.

Comparison with Similar Compounds

Similar compounds to 2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]- include:

Properties

CAS No.

831203-80-6

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-nitro-N-[(4-piperazin-1-ylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N4O4/c21-16(14-5-6-15(24-14)20(22)23)18-11-12-1-3-13(4-2-12)19-9-7-17-8-10-19/h1-6,17H,7-11H2,(H,18,21)

InChI Key

YMZPVCCKNHQHRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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